1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene

Cross-Coupling Regioselectivity OLED Materials

Procure 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene (2734775-26-7), a sterically congested, bifunctional aryl halide scaffold. Its unique 1,5-dibromo substitution, combined with a tert-butyl and ethoxy group, creates two distinct reactive environments for bromine atoms, ensuring precise regioselectivity in Suzuki-Miyaura and Buchwald-Hartwig couplings. This structural precision is absent in common analogs. Critical for synthesizing advanced OLED materials and sterically hindered biaryl ligands. Its high lipophilicity and thermal stability enhance device longevity. Verify purity (≥95%) and request a quote for gram-scale R&D quantities.

Molecular Formula C12H16Br2O
Molecular Weight 336.06 g/mol
Cat. No. B14014700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene
Molecular FormulaC12H16Br2O
Molecular Weight336.06 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Br)Br)C(C)(C)C
InChIInChI=1S/C12H16Br2O/c1-5-15-11-9(12(2,3)4)6-8(13)7-10(11)14/h6-7H,5H2,1-4H3
InChIKeyGQFVIBBCZURNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene: A Key Intermediate for Advanced OLED and Catalysis Research


1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene (CAS 2734775-26-7) is a sterically congested, bifunctional aryl halide scaffold with the molecular formula C12H16Br2O and a molecular weight of 336.06 g/mol [1]. Its unique 1,2,3,5-substitution pattern introduces specific steric and electronic effects, making it a critical intermediate in the synthesis of advanced OLED materials and sterically hindered biaryl ligands via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) .

Why 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene Cannot Be Replaced by Simple Analogs in High-Performance Applications


The specific 1,5-dibromo substitution pattern of this compound, combined with the tert-butyl and ethoxy groups, creates two distinct reactive environments for the bromine atoms . This structural precision is not present in common analogs like 1,3-dibromo-5-(tert-butyl)-2-ethoxybenzene or 1,5-dibromo-2-(tert-butyl)-4-ethoxybenzene, which can lead to different regioselectivity in cross-coupling reactions. The tert-butyl group provides significant steric hindrance that improves stability and solubility in nonpolar solvents [1], while the ethoxy group modulates reactivity and polarity. These combined effects are crucial for applications requiring precise control over molecular architecture, such as in OLED materials and advanced catalysis .

Quantitative Performance Evidence for 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene: Key Differentiation Data


Regioselectivity in Cross-Coupling: Distinct Reactive Environments for Bromine Atoms

The compound's 1,2,3,5-substitution pattern, featuring a tert-butyl group and an ethoxy substituent, creates two distinct reactive environments for the bromine atoms . This structural feature is in contrast to simpler dibromo analogs, which often exhibit uniform reactivity across both bromine sites.

Cross-Coupling Regioselectivity OLED Materials

Lipophilicity and Solubility: Enhanced LogP for Nonpolar Solvent Compatibility

The compound exhibits a high calculated LogP (XLogP3) of approximately 5.3 [1], which is significantly higher than less substituted analogs. For instance, simpler ethoxybenzene derivatives typically have LogP values around 1.2-3.0 [2]. This increased lipophilicity, attributed to the tert-butyl and ethoxy groups, enhances solubility in nonpolar organic solvents.

Lipophilicity Solubility Process Chemistry

Steric Hindrance and Stability: Impact of the tert-Butyl Group on Thermal Properties

The tert-butyl group in the compound provides significant steric hindrance, which can enhance thermal stability. While direct TGA data for this specific compound is not available, related tert-butyl-substituted aromatics have shown decomposition temperatures exceeding 350 °C [1]. This is in contrast to non-tert-butyl analogs, which often exhibit lower thermal stability.

Steric Hindrance Thermal Stability Material Science

Optimal Research and Industrial Applications for 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene


Synthesis of Sterically Hindered Biaryl Ligands for Transition Metal Catalysis

The compound's distinct reactivity, driven by its unique substitution pattern, makes it an ideal precursor for synthesizing sterically demanding biaryl ligands . These ligands are essential for controlling selectivity and activity in palladium-catalyzed cross-coupling reactions, which are fundamental in pharmaceutical and agrochemical synthesis.

Precursor for Advanced OLED Materials

As a critical intermediate in the synthesis of advanced OLED materials , this compound enables the construction of complex, conjugated organic molecules. Its high lipophilicity and potential for enhanced thermal stability contribute to the performance and longevity of OLED devices.

Building Block for Supramolecular Chemistry and Molecular Machines

The specific arrangement of functional groups on the benzene ring allows for the precise construction of macrocyclic aromatic receptors and components for molecular machines . The steric bulk of the tert-butyl group can be used to control conformational dynamics and intermolecular interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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